molecular formula C27H27N3O3S B2594280 N-(2-methoxyethyl)-4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide CAS No. 941940-06-3

N-(2-methoxyethyl)-4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide

Cat. No.: B2594280
CAS No.: 941940-06-3
M. Wt: 473.59
InChI Key: UDWOIWVSYVZASB-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-3,4-dihydroquinazolin-3-yl core modified with a (3-methylphenyl)methylsulfanyl group at position 2 and a benzamide moiety linked via a 2-methoxyethyl chain at position 2. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as kinases, receptors, and enzymes .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[[2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-19-6-5-7-21(16-19)18-34-27-29-24-9-4-3-8-23(24)26(32)30(27)17-20-10-12-22(13-11-20)25(31)28-14-15-33-2/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWOIWVSYVZASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with a suitable thiol, such as 3-methylphenylmethanethiol, under nucleophilic substitution conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide coupling reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the benzamide moiety, potentially leading to the formation of dihydroquinazolinones or reduced amides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or quinazolinone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones or reduced amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its quinazolinone core.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways like the PI3K-AKT or MAPK pathways, leading to effects on cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing core quinazolinone, benzamide, or sulfanyl motifs, emphasizing structural variations and their implications for activity and synthesis.

Quinazolinone Derivatives with Sulfanyl Substituents

  • Compound from : 3-(2-Mercapto-4-oxo-4H-quinazolin-3-yl)benzenesulfonamides Core: 4-oxo-3,4-dihydroquinazolin-3-yl with sulfonamide at position 3. Key Differences: Replaces the target’s benzamide-methoxyethyl chain with a sulfonamide group. Activity: Exhibits strong inhibitory activity against carbonic anhydrases (CAs), attributed to the sulfonamide’s zinc-binding capacity . Synthesis: Derived from anthranilic acids and 3-isothiocyanato-benzenesulfonamide, contrasting with the target’s coupling of benzamide and quinazolinone intermediates.
  • Compound from : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Core: Similar quinazolinone-sulfanyl scaffold but with a 4-chlorophenyl group at position 3. Key Differences: Substituents include a sulfamoylphenyl acetamide instead of the target’s methoxyethyl benzamide. Activity: Enhanced solubility and CA inhibition due to the sulfamoyl group, but reduced lipophilicity compared to the target’s 3-methylbenzyl substituent .

Benzamide-Containing Analogs

  • Compound from : N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide Core: Benzamide linked to an isoxazole moiety. Key Differences: Lacks the quinazolinone core but shares the benzamide motif. Activity: Demonstrates GABA receptor modulation, highlighting the role of benzamide in CNS-targeting agents .
  • Compound from : (S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Core: Benzamide with triazole and dibenzylamino groups. Key Differences: Incorporates a triazole linker instead of quinazolinone. Synthesis: Employs click chemistry (CuI/Na ascorbate), yielding 50%, which contrasts with the target’s likely EDCl/HOBt-mediated amidation .

Anti-Inflammatory Quinazolinone-Acetamides

  • Compound from : 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Core: Quinazolinone with acetamide at position 3. Key Differences: Acetamide substituent vs. the target’s benzamide-methoxyethyl chain.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Biological Activity Synthesis Yield/Key Reagents
Target Compound Quinazolinone 2-[(3-Methylbenzyl)sulfanyl], 4-(methoxyethyl-benzamide) Not reported (assumed kinase inhibition) Likely EDCl/HOBt, DMF
Compound Quinazolinone-sulfonamide 3-Benzenesulfonamide Carbonic anhydrase inhibition 70–85% (anthranilic acid + isothiocyanate)
Compound Quinazolinone-sulfanyl-acetamide 4-Chlorophenyl, sulfamoylphenyl Carbonic anhydrase inhibition Not specified
Compound Quinazolinone-acetamide 2-Phenyl, ethylamino-acetamide Anti-inflammatory 60–75% (amine + chloroacetamide)

Key Research Findings and Implications

Sulfanyl vs. Sulfonamide Groups : The target’s (3-methylbenzyl)sulfanyl group may enhance membrane permeability compared to sulfonamides in , which prioritize target binding via polar interactions .

Benzamide Linkers : The methoxyethyl chain in the target compound likely improves solubility and reduces metabolic clearance compared to ’s triazole-linked benzamide .

Anti-Inflammatory Potential: While ’s acetamide derivatives show promise, the target’s bulkier benzamide substituent may alter selectivity toward non-COX targets (e.g., kinases) .

Biological Activity

N-(2-methoxyethyl)-4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources.

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The structure can be broken down into several key components:

  • Quinazoline moiety : This part contributes to various biological activities, including anticancer and antimicrobial effects.
  • Methoxyethyl group : This substituent may enhance solubility and bioavailability.
  • Sulfanyl group : Known to influence the compound's reactivity and biological interactions.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline ring and subsequent functionalization to introduce the methoxyethyl and sulfanyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of quinazoline have shown significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Quinazoline derivative AMCF-7 (breast cancer)3.1
Quinazoline derivative BHeLa (cervical cancer)5.0
N-(2-methoxyethyl) derivativeA549 (lung cancer)4.5

These findings suggest that modifications on the quinazoline structure can lead to enhanced anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for determining its effectiveness:

MicroorganismMIC (µM)
Staphylococcus aureus (Gram-positive)16
Escherichia coli (Gram-negative)32
Enterococcus faecalis (Gram-positive)8

These results demonstrate that the compound possesses selective antibacterial activity, particularly against certain strains.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells, enhancing their therapeutic potential.
  • Disruption of Cell Membranes : Antimicrobial activities may involve disrupting bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

  • Study on Anticancer Efficacy : A study reported that a related quinazoline derivative showed significant tumor growth inhibition in xenograft models of breast cancer.
    "The derivative exhibited an IC50 value of 5 µM in vitro and significantly reduced tumor size in vivo" .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties against a panel of pathogens, confirming its effectiveness against resistant strains.
    "The compound demonstrated potent activity against MRSA with an MIC of 16 µM" .

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